Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate is a fluorinated organic compound belonging to the biphenyl family. This compound is characterized by the presence of five fluorine atoms attached to one of the phenyl rings and a carboxylate ester group on the other phenyl ring. The extensive fluorination imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3,4,5,6-pentafluorobenzene and 4-bromobenzoic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,3,4,5,6-pentafluorophenylboronic acid and 4-bromobenzoic acid methyl ester in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran under an inert atmosphere.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted biphenyl derivatives with various functional groups.
Reduction: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-methanol.
Oxidation: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylic acid.
Scientific Research Applications
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials. Its unique fluorinated structure enhances the stability and reactivity of the resulting compounds.
Biology: Investigated for its potential as a probe in biological systems due to its fluorine atoms, which can be detected using ^19F NMR spectroscopy.
Medicine: Explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, where fluorination imparts desirable properties like hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their activity or stability.
Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylate: Similar structure but with the carboxylate ester group at a different position.
2,3,4,5,6-Pentafluorobiphenyl: Lacks the carboxylate ester group, making it less reactive in certain chemical transformations.
4’-Chloro-2,3,4,5,6-pentafluoro[1,1’-biphenyl]: Contains a chlorine atom instead of a carboxylate ester group, leading to different reactivity and applications.
Uniqueness: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which combines the electronic effects of multiple fluorine atoms with the functional versatility of a carboxylate ester group. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic and industrial processes.
Biological Activity
Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate (MF: C14H7F5O2) is a fluorinated organic compound that has garnered attention in chemical and biological research due to its unique structural properties and potential biological activities. This article aims to summarize the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H7F5O2
- Molecular Weight : 302.2 g/mol
- Structural Characteristics : The presence of five fluorine atoms significantly alters the electronic properties of the biphenyl structure, potentially enhancing its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its cytotoxic effects on various cancer cell lines. The following sections detail these findings.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The results indicate a promising potential for this compound as an anticancer agent.
Cell Line | IC50 (µM) | Treatment Duration (h) |
---|---|---|
PC3 (Prostate Cancer) | 40.1 (24), 27.05 (48), 26.43 (72) | 24, 48, 72 |
DU145 (Prostate Cancer) | 98.14 (24), 62.5 (48), 41.85 (72) | 24, 48, 72 |
HFF3 (Normal Cells) | Not Significant | - |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
These results show that this compound exhibits a dose-dependent cytotoxic effect on prostate cancer cells while showing minimal effects on normal human fibroblast cells, suggesting a degree of selectivity for cancerous tissues .
The mechanism underlying the cytotoxicity of this compound appears to involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Observations indicate that treatment with this compound can result in cell cycle arrest at various phases, particularly G0/G1 and G2/M phases, depending on the concentration used .
Case Studies and Research Findings
A notable study highlighted the efficacy of this compound against specific tumor types:
- Study on Prostate Cancer : The compound was tested against PC3 and DU145 prostate cancer cell lines using MTT assays. Results indicated significant cytotoxicity with lower IC50 values for PC3 cells compared to DU145 cells, which suggests that this compound may be more effective in certain cancer types .
- Cell Cycle Analysis : Flow cytometry was employed to assess the impact on cell cycle progression. The findings revealed that higher concentrations led to increased proportions of cells in the G0/G1 phase for PC3 cells and G2/M phase for DU145 cells after treatment .
Properties
Molecular Formula |
C14H7F5O2 |
---|---|
Molecular Weight |
302.20 g/mol |
IUPAC Name |
methyl 4-(2,3,4,5,6-pentafluorophenyl)benzoate |
InChI |
InChI=1S/C14H7F5O2/c1-21-14(20)7-4-2-6(3-5-7)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI Key |
AUPSWBCTXNTGLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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